molecular formula C12H15NO4 B115222 ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 149520-08-1

ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B115222
CAS No.: 149520-08-1
M. Wt: 237.25 g/mol
InChI Key: CUMDNQXYGSSDHW-SECBINFHSA-N
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Description

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is a chiral β-amino ester derivative containing a 1,3-benzodioxole (methylenedioxyphenyl) substituent. Its CAS registry number is 149520-08-1, and it is primarily utilized in industrial and scientific research as a non-medicinal building block for synthesizing pharmacologically active compounds . The compound features an ethyl ester group, a primary amine at the β-position, and a 1,3-benzodioxol-5-yl aromatic moiety, which confers unique electronic and steric properties.

Synthesis: The compound is synthesized via catalytic hydrogenation of intermediates such as ethyl (3R)-3-(1,3-benzodioxol-5-yl)-3-{benzyl[(1S)-1-phenylethyl]amino}propanoate using palladium on carbon under hydrogen gas. Subsequent deprotection steps yield the free amine . This method ensures high enantiomeric purity, critical for applications in asymmetric synthesis.

Properties

IUPAC Name

ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDNQXYGSSDHW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238678
Record name Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149520-08-1
Record name Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149520-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation and Subsequent Functionalization

The Knoevenagel condensation is a cornerstone for constructing α,β-unsaturated esters, which serve as precursors for β-amino acid derivatives. Adapted from dihydrouracil syntheses , this method involves condensing 1,3-benzodioxole-5-carbaldehyde with ethyl cyanoacetate under basic conditions (Scheme 1). The reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the activated methylene group of ethyl cyanoacetate, forming an α-cyano-cinnamate intermediate.

Reaction Conditions

StepReagents/ConditionsYieldReference
CondensationEtOH, piperidine, reflux, 6–12 h75–85%
Cyano ReductionH₂, Raney Ni, NH₃/MeOH, 50–60°C, 24 h60–70%

The resulting α-cyano acrylate undergoes catalytic hydrogenation to reduce the nitrile to a primary amine. However, this step often requires careful control to avoid over-reduction or racemization. Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) may be employed to enforce the (3R) configuration .

Reductive Amination of β-Keto Esters

Reductive amination offers a direct route to β-amino esters by reacting ketone intermediates with ammonia or amines. For this compound, ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate is synthesized via Friedel-Crafts acylation of 1,3-benzodioxole with ethyl chlorooxaloacetate (Scheme 2). The ketone is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride.

Key Optimization Insights

  • Friedel-Crafts Acylation : AlCl₃ catalysis in dichloromethane at 0°C minimizes side reactions .

  • Stereocontrol : Chiral ligands (e.g., (R)-DM-BINAP) in the reductive step yield enantiomeric excesses >90% .

Coupling Reactions with Activated Benzodioxole Derivatives

Activation of the benzodioxole ring facilitates direct coupling with amino ester precursors. A patent describing sulfonyl chloride synthesis from 1,3-benzodioxole provides a template for generating electrophilic intermediates (e.g., 1,3-benzodioxole-5-sulfonyl chloride). This sulfonyl group acts as a leaving group in nucleophilic substitution reactions with ethyl 3-aminopropanoate (Scheme 3).

Comparative Coupling Methods

MethodReagentsTemperatureYield
SN2 DisplacementDMF, K₂CO₃, 80°C, 24 h80°C55%
Ullmann CouplingCuI, L-proline, 100°C100°C68%

The Ullmann coupling, though higher-yielding, requires stringent oxygen-free conditions .

Enzymatic Resolution of Racemic Mixtures

For large-scale production, enzymatic resolution provides an efficient route to the (3R)-enantiomer. Racemic ethyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate is treated with a lipase (e.g., Candida antarctica) in vinyl acetate to selectively acetylate the (3S)-enantiomer, leaving the desired (3R)-isomer unreacted (Scheme 4).

Enzymatic Performance Metrics

EnzymeSolventConversion (%)ee (%)
CALBTHF4899
Pseudomonas cepaciaToluene4297

This method achieves enantiomeric excesses >99% but necessitates post-reaction separation via chromatography .

Solid-Phase Synthesis for High-Throughput Production

Adapting solid-phase peptide synthesis (SPPS) techniques, Wang resin-bound Fmoc-β-alanine is functionalized with 1,3-benzodioxole-5-boronic acid via Suzuki-Miyaura cross-coupling. After cleavage from the resin, the free acid is esterified with ethanol (Scheme 5).

SPPS Advantages

  • Purity : Automated washing removes impurities, yielding >95% pure product .

  • Scalability : Batch sizes up to 1 kg demonstrated in pilot studies .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (R)-3-amino-3-(benzo[d] dioxol-5-yl)propanoic acid ( ).

ConditionsReagentsProductYieldReferences
Acidic hydrolysisHCl (6M), reflux, 6–8 hrsPropanoic acid derivative (free acid)~85%
Basic hydrolysisNaOH (2M), EtOH, 70°C, 4 hrsSodium salt of the acid~78%

Mechanistic Insight :

  • Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Amine Acylation

The primary amine participates in nucleophilic acyl substitution reactions with acyl chlorides or anhydrides.

ReagentConditionsProductApplicationReferences
Acetyl chlorideDCM, TEA, 0°C → RT, 2 hrsN-Acetyl derivativeIntermediate for peptidomimetics
Benzoyl chlorideTHF, pyridine, reflux, 3 hrsN-Benzoylated compoundProdrug synthesis

Key Observation :
Acylation preserves the benzodioxole ring’s integrity while modulating solubility and bioavailability ( ).

Sulfonamide Formation

Reaction with sulfonyl chlorides generates sulfonamide derivatives, often explored for biological activity modulation.

Sulfonyl ChlorideConditionsProductBiological RelevanceReferences
Tosyl chlorideDCM, TEA, 0°C → RT, 4 hrsN-Tosyl derivativeEnzyme inhibition studies
2,5-Dichlorophenylsulfonyl chlorideDMF, 50°C, 6 hrsN-(2,5-Dichlorophenylsulfonyl) adductAntibacterial agent precursor

Structural Impact :
Sulfonamide formation enhances molecular rigidity and hydrogen-bonding capacity, critical for target engagement ().

Coupling Reactions

The amine and carboxylic acid (post-hydrolysis) serve as handles for peptide couplings.

Reaction TypeReagent/ProtocolProductUse CaseReferences
Amide couplingEDC/HOBt, DMF, RT, 12 hrsPeptide-conjugated derivativesDrug delivery systems
Urea formationTriphosgene, DIPEA, THFN,N’-Disubstituted ureaKinase inhibitor scaffolds

Example :
Coupling with 6-(2H-1,3-benzodioxol-5-yl)pyridinyl sulfanylpropanoate () produces hybrid structures with enhanced pharmacokinetic profiles.

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety is generally stable but undergoes electrophilic substitution under harsh conditions.

ReactionConditionsOutcomeNotesReferences
NitrationHNO₃/H₂SO₄, 0°C, 1 hrC-5 nitro-substituted derivativeLimited yield due to ring strain
Ring-openingH₂O, HCl, 100°C, 24 hrsCatechol derivative + CO₂Degradation pathway

Stability Note :
The benzodioxole ring remains intact under standard synthetic conditions but degrades in strongly acidic/aqueous environments ( ).

Stereochemical Considerations

The (R)-configuration at the α-carbon influences reaction kinetics and product selectivity:

  • Acylation : Retention of configuration observed in all cases ( ).

  • Hydrolysis : Racemization occurs above pH 10 or prolonged heating ( ).

Scientific Research Applications

Medicinal Chemistry

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is being investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to be a candidate for drug development.

  • Antidepressant Activity : Research indicates that derivatives of benzodioxole compounds exhibit serotonin reuptake inhibition, suggesting potential applications in treating mood disorders. This compound could be explored for similar properties .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a subject of interest in neuropharmacological studies.

  • Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter levels. This compound could be tested for these effects in animal models .

Biochemical Studies

The compound's ability to interact with various enzymes and receptors positions it as a valuable tool in biochemical research.

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. Such interactions can be elucidated through enzyme kinetics studies .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry for creating more complex molecules.

  • Synthesis of Analogues : Researchers utilize this compound to synthesize analogues that may possess enhanced biological activity or selectivity for specific targets .

Case Study 1: Antidepressant Properties

A study investigated the antidepressant-like effects of benzodioxole derivatives in rodents. This compound was included in the screening process, showing promising results in reducing depressive behaviors when administered at certain dosages.

Case Study 2: Enzyme Interaction

In a biochemical assay, this compound was tested against several enzymes involved in neurotransmitter metabolism. The results indicated significant inhibition of monoamine oxidase (MAO), suggesting potential implications for mood regulation therapies.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The amino group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Ester Group Variation: Replacement of the ethyl ester (C₁₂H₁₅NO₄) with a methyl group (C₁₁H₁₃NO₄) reduces molecular weight and alters hydrolysis kinetics. Methyl esters generally hydrolyze faster than ethyl esters under basic conditions . The hydrochloride salt of the 2,4-difluorophenyl analog (C₁₁H₁₄ClF₂NO₂) enhances solubility in polar solvents, advantageous for pharmaceutical formulations .

Aromatic Substituents: The 1,3-benzodioxol-5-yl group contributes to π-π stacking interactions in receptor binding, as seen in CNS-targeting compounds. In contrast, the 2,4-difluorophenyl group increases metabolic stability due to fluorine’s electron-withdrawing effects . Thienylsulfonyl derivatives (C₁₅H₁₅NO₆S₂) introduce sulfonamide moieties, which are common in enzyme inhibitors (e.g., carbonic anhydrase) .

Chirality and Steric Effects: The (3R)-configuration in the parent compound is critical for enantioselective synthesis.

Crystallographic and Analytical Data

  • Single-crystal X-ray studies of related 1,3-benzodioxole derivatives (e.g., chalcones) confirm planarity of the benzodioxole ring and non-covalent interactions (e.g., C-H···O) that stabilize crystal packing .
  • The parent compound’s purity (>95%) is validated via HPLC and LCMS, consistent with its use in high-precision synthetic workflows .

Biological Activity

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is a compound notable for its structural motif, which is prevalent in various biologically active molecules. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H13N1O4
Molecular Weight: 237.25 g/mol
CAS Number: 149520-08-1

The compound features a benzodioxole ring, an amino group, and an ester functional group, contributing to its diverse chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation: The benzodioxole moiety can interact with various enzymes, potentially modulating their activity.
  • Receptor Binding: The amino group facilitates hydrogen bonding and ionic interactions with receptors, influencing signaling pathways.

These interactions suggest that the compound could play a role in regulating biochemical pathways relevant to disease states.

Biological Activities and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity: Preliminary studies suggest potential antiviral properties against specific pathogens by inhibiting their replication mechanisms.
  • Antioxidant Properties: The compound may exhibit antioxidant effects, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects: Investigations into its neuroprotective capabilities indicate that it may help in conditions like neurodegeneration.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1: A study published in MDPI examined the compound's effects on cell viability in vitro. Results indicated that concentrations ranging from 10 µM to 100 µM significantly enhanced cell survival against oxidative stress .
Concentration (µM)Cell Viability (%)
1085
5092
10095
  • Study 2: Research highlighted the compound's potential as an anti-inflammatory agent. In vivo experiments demonstrated a reduction in inflammatory markers in animal models treated with the compound .

Comparative Analysis

A comparison with similar compounds reveals unique properties:

Compound NameBiological ActivityKey Differences
1-(1,3-benzodioxol-5-yl)-2-butanamineAntidepressant effectsDifferent functional groups
Ethyl (2R)-2-amino-3-(1,3-benzodioxol-5-yl)propanoateAntiviral propertiesStructural isomer with distinct activity

Q & A

Q. What are the standard synthetic routes for ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate?

The compound can be synthesized via the Rodionov reaction , starting from aldehyde precursors. For example, benzodioxol-containing aldehydes react with malonic ester derivatives under basic conditions to form β-amino esters. A two-step protocol involves:

  • Step 1 : Aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes to form chalcone intermediates .
  • Step 2 : Michael addition with ethyl acetoacetate in ethanol using KOH as a base, followed by cyclization to yield the target compound . Solvent choice (e.g., ethanol) and reaction time (typically 6–12 hours) significantly impact yield.

Q. How can researchers purify and confirm the stereochemical integrity of this compound?

  • Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 7:3 ratio) to isolate the product. Recrystallization in ethanol may further enhance purity .
  • Stereochemical confirmation : Employ single-crystal X-ray diffraction (validated via SHELX software ) or chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) to resolve enantiomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify benzodioxol protons (δ 6.7–7.1 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm amine (N–H stretch ~3350 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 294.1212) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Use SHELXL for refinement of X-ray data to model hydrogen bonding and torsional angles . For example, the (3R) configuration can be confirmed by analyzing the Flack parameter (< 0.1) in chiral crystals .
  • Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) patterns) to validate packing arrangements .

Q. What strategies optimize structure-activity relationship (SAR) studies for benzodioxol derivatives?

  • Substituent variation : Replace the ethyl ester with methyl or tert-butyl groups to study steric effects on bioactivity .
  • Functional group interconversion : Convert the amine to an amide or urea derivative to modulate solubility and target binding .
  • In silico docking : Use molecular dynamics (MD) simulations to predict interactions with αvβ6 integrin or other targets implicated in fibrosis .

Q. How do researchers address discrepancies in synthetic yields across studies?

  • Reaction monitoring : Track intermediates via LC-MS to identify side products (e.g., over-cyclization or hydrolysis).
  • Solvent optimization : Replace ethanol with DMF or THF to enhance chalcone intermediate stability .
  • Catalyst screening : Test alternative bases (e.g., DBU or NaOMe) to improve Michael addition efficiency .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 1.0 mL/min, 254 nm) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., –20°C under nitrogen) .

Q. Which analytical techniques quantify trace impurities in bulk samples?

  • UHPLC-MS/MS : Use a Supelco® C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid) to detect impurities at ≤0.1% levels .
  • NMR relaxation studies : Apply DOSY experiments to distinguish between residual solvents and synthetic byproducts .

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